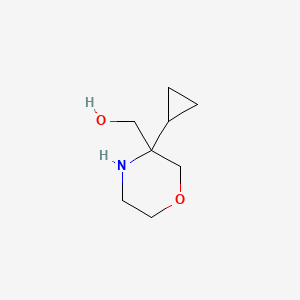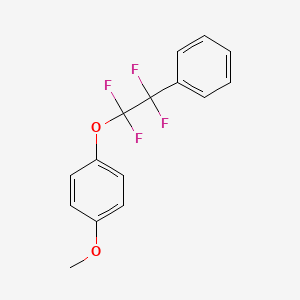
Geranylgeraniol-13C4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Geranylgeraniol-13C4 is a labeled analog of geranylgeraniol, a diterpenoid alcohol. This compound is used in various scientific research applications due to its unique properties and isotopic labeling, which allows for detailed tracking and analysis in metabolic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Geranylgeraniol-13C4 typically involves the incorporation of carbon-13 isotopes into the geranylgeraniol molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the isoprenoid biosynthetic pathway. One common method involves the use of labeled acetoacetate dianion for stereoselective isoprenoid chain extension .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using labeled precursors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as extraction, purification, and quality control to meet the standards required for research applications.
Análisis De Reacciones Químicas
Types of Reactions
Geranylgeraniol-13C4 undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert geranylgeraniol to other related compounds, such as geranylgeranyl acetate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products.
Major Products Formed
Major products formed from these reactions include geranylgeranyl pyrophosphate, geranylgeranyl acetate, and other modified isoprenoid compounds. These products are valuable intermediates in the synthesis of vitamins, hormones, and other biologically active molecules .
Aplicaciones Científicas De Investigación
Geranylgeraniol-13C4 has a wide range of scientific research applications, including:
Mecanismo De Acción
Geranylgeraniol-13C4 exerts its effects through several molecular targets and pathways. One key mechanism involves the activation of adenylate cyclase via cAMP/PKA signaling, which enhances the production of testosterone and progesterone in testis-derived cells . This pathway is crucial for regulating various physiological processes, including steroidogenesis and hormone production.
Comparación Con Compuestos Similares
Geranylgeraniol-13C4 can be compared with other similar compounds, such as:
Geranylgeranyl pyrophosphate: A direct derivative of geranylgeraniol involved in the biosynthesis of various diterpenes and vitamins.
This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in research studies, providing valuable insights into metabolic pathways and molecular mechanisms.
Propiedades
Fórmula molecular |
C20H34O |
|---|---|
Peso molecular |
294.45 g/mol |
Nombre IUPAC |
(2E,6E,10E)-3,7,11,15-tetramethyl(1,2,3,4-13C4)hexadeca-2,6,10,14-tetraen-1-ol |
InChI |
InChI=1S/C20H34O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3/b18-11+,19-13+,20-15+/i14+1,15+1,16+1,20+1 |
Clave InChI |
OJISWRZIEWCUBN-HYZWDYFKSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/C[13CH2]/[13C](=[13CH]/[13CH2]O)/C)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3R,4R,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13434688.png)




![1-Acetyl-2,3-dihydro-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B13434726.png)


![(1R,3S,5S,6R)-8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol](/img/structure/B13434750.png)


![Methyl 2,4-Dibenzyloxy-6-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B13434774.png)
![2-[2-butyl-4-methyl-6-oxo-1-[(4-phenylphenyl)methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide](/img/structure/B13434783.png)
